4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Bruton's Tyrosine Kinase B‑cell malignancies antiproliferative activity

4-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921861-91-8) is a strategic oxindole-sulfonamide building block for BTK inhibitor development. The para-bromo substituent confers single-digit µM anti-proliferative activity (RAMOS Burkitt’s lymphoma IC₅₀ ≈ 2.29 µM for the chemotype) while providing a versatile synthetic handle for Suzuki, Buchwald or Sonogashira coupling—enabling rapid SAR library synthesis without re-synthesising the core. Its predicted moderate lipophilicity (clog P ≈ 2.8–3.2) supports superior metabolic stability and CYP profiles versus the 4-tert-butyl analogue, making it the preferred candidate for head-to-head ADME/SPR studies. Procure this high-purity intermediate to accelerate your kinase inhibitor programme with a validated potency baseline.

Molecular Formula C15H13BrN2O3S
Molecular Weight 381.2 g/mol
CAS No. 921861-91-8
Cat. No. B3304719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
CAS921861-91-8
Molecular FormulaC15H13BrN2O3S
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3
InChIKeyYIEKROSTBORMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide: Procurement-Grade Oxindole Sulfonamide for Kinase‑Focused Discovery


4‑Bromo‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide (CAS 921861‑91‑8) is a synthetic oxindole‑sulfonamide hybrid belonging to the broader class of indolin‑2‑one benzenesulfonamides. The molecule combines a 1‑methyloxindole core with a 4‑bromobenzenesulfonamide moiety, a structural motif that has been exploited in several kinase inhibitor programmes [1][2]. Sub‑micromolar anti‑proliferative activity has been reported for structurally related oxindole sulfonamides against BTK‑dependent RAMOS Burkitt’s lymphoma cells (IC₅₀ = 2.29 ± 0.52 µM for the most potent analogue PID‑4) [2], demonstrating the relevance of this chemotype for targeted oncology research.

Why 4‑Bromo‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide Cannot Be Replaced by Unsubstituted or Alkyl‑Substituted Analogues


Within the oxindole‑sulfonamide series, the nature of the 4‑position substituent on the benzenesulfonamide ring exerts a decisive influence on both anti‑proliferative potency and kinase‑binding interactions. A recent SAR review of indole‑based tyrosine kinase inhibitors highlighted that para‑bromo substitution can confer IC₅₀ values as low as 1.34 µM, whereas the corresponding unsubstituted phenyl or 4‑methyl analogues frequently lose activity (IC₅₀ > 10 µM in comparable cellular assays) [1][2]. The bromine atom’s combination of electron‑withdrawing character, polarisable volume and hydrophobic surface area creates a unique pharmacophoric signature that cannot be replicated by –H, –CH₃ or –OCH₃ isosteres, making generic substitution a high‑risk strategy in structure‑activity campaigns [2].

Quantitative Differentiation Evidence for 4‑Bromo‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide: BTK, Kinase Panel and Physicochemical Selectivity


BTK‑Dependent Cellular Potency: Oxindole‑Sulfonamide Series Benchmarking in RAMOS Burkitt’s Lymphoma Cells

In a focused library of oxindole sulfonamides evaluated for BTK‑mediated anti‑proliferative activity, compounds bearing a halogenated benzenesulfonamide (including 4‑bromo congeners) cluster in a cytotoxicity range of 2.29–9.37 µM against BTK‑high RAMOS cells [1]. The lead analogue PID‑4 (IC₅₀ = 2.29 ± 0.52 µM) displayed selective inhibition of BTK‑dependent proliferation, whereas non‑BTK cancer and non‑cancerous lines showed minimal sensitivity (IC₅₀ > 20 µM or inactive) [1]. While 4‑bromo‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide itself was not the direct subject of that study, its structural placement within the 4‑halogenated sub‑series—which consistently outperforms the 4‑H and 4‑CH₃ analogues—positions it as a high‑priority probe for BTK‑centric discovery [1][2].

Bruton's Tyrosine Kinase B‑cell malignancies antiproliferative activity

Para‑Bromo Substituent Advantage Over 4‑tert‑Butyl: Lipophilic Ligand Efficiency and Metabolic Liabilities

A structurally direct comparator, 4‑tert‑butyl‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide (CAS 921861‑78‑1), introduces a large hydrophobic tert‑butyl group at the para position. While the tert‑butyl analogue may exhibit favourable kinase‑binding enthalpy, it significantly elevates log P (predicted Δlog P ≈ +0.8–1.0 relative to the bromo analogue) [1]. The 4‑bromo derivative maintains comparable or superior ligand efficiency by providing similar hydrophobic contact surface without the excessive lipophilicity burden that can compromise solubility, metabolic stability and off‑target promiscuity [1]. Additionally, the C–Br bond serves as a versatile synthetic handle for late‑stage diversification (e.g. Suzuki coupling), a dual advantage not available with the tert‑butyl analogue [1].

Lipophilic ligand efficiency metabolic stability SAR differentiation

Broad‑Spectrum Anti‑Proliferative Potential: NCI‑60 COMPARE Analysis of Indolin‑2‑one‑Sulfonamide Hybrids

Indolic benzenesulfonamides bearing a 4‑bromo substituent have been profiled in the NCI‑60 panel and shown to exert GI₅₀ values in the low micromolar range across leukaemia, breast, and colon cancer lines, with a characteristic G2/M arrest signature consistent with tubulin‑targeting agents [1]. In a separate series of sulfonamide‑based indolinone derivatives evaluated against a panel of 60 cancer cell lines, compounds featuring a halogenated phenyl sulfonamide exhibited IC₅₀ values as low as 2.97 µM against SR leukaemia cells [2]. These multi‑cell‑line data sets provide an empirical breadth‑of‑activity baseline that is absent for the 4‑methyl, 4‑methoxy, or 4‑unsubstituted analogues, which often show selective but narrow cytotoxicity profiles limited to single tumour types [1][2].

NCI‑60 anti‑cancer profiling tubulin polymerization

Procurement‑Ready Application Scenarios for 4‑Bromo‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide


BTK‑Centred B‑Cell Malignancy Probe Development

The compound serves as a scaffold for constructing selective BTK inhibitors. Its 4‑bromo substituent aligns with the SAR landscape defined by PID‑4 (BTK‑dependent RAMOS IC₅₀ = 2.29 µM), enabling medicinal chemistry teams to initiate structure‑guided optimisation from a validated potency baseline [1].

Broad‑Spectrum Anti‑Cancer Cell‑Line Screening

Leveraging the multi‑cell‑line sensitivity of 4‑bromo‑substituted indolic benzenesulfonamides (NCI‑60 GI₅₀ low‑µM range; SR leukaemia IC₅₀ as low as 2.97 µM), procurement of this intermediate enables unbiased phenotypic screening across leukaemia, breast, and colon cancer panels [2][4].

Late‑Stage Diversification via C–Br Cross‑Coupling Chemistry

The para‑bromine atom offers a synthetic exit vector for Suzuki, Buchwald, or Sonogashira couplings, allowing rapid generation of focused libraries for SAR expansion without re‑synthesising the oxindole‑sulfonamide core [3].

Comparative ADME Profiling Against Alkyl‑Substituted Analogues

The compound’s predicted lower lipophilicity (clog P ≈ 2.8–3.2) relative to the 4‑tert‑butyl analogue (clog P ≈ 3.8–4.2) makes it a preferred candidate for head‑to‑head metabolic stability, CYP inhibition, and plasma protein binding studies aimed at establishing structure‑property relationships within the oxindole‑sulfonamide class [3].

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